molecular formula C21H20ClN3O4S B6566717 N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 921544-83-4

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No.: B6566717
CAS No.: 921544-83-4
M. Wt: 445.9 g/mol
InChI Key: CZYGFDDMESQXRT-UHFFFAOYSA-N
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Description

N-(4-{[(3-chloro-4-methylphenyl)carbamoyl]methyl}-1,3-thiazol-2-yl)-3,4-dimethoxybenzamide is a useful research compound. Its molecular formula is C21H20ClN3O4S and its molecular weight is 445.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 445.0863050 g/mol and the complexity rating of the compound is 599. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Mode of Action

Without specific information on the compound’s targets, it’s challenging to describe its mode of action. The presence of the carbamoyl group and the thiazole ring could potentially allow for interactions with various enzymes or receptors .

Biochemical Pathways

Thiazole derivatives have been found to exhibit diverse biological activities, suggesting that they may interact with multiple pathways .

Pharmacokinetics

The compound’s metabolism could potentially involve the modification or removal of the methyl, chloro, or methoxy groups .

Result of Action

Given the structural complexity of the molecule, it’s likely that it could have multiple effects depending on the specific biological context .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For instance, the stability of the compound could be affected by the pH of the environment due to the presence of ionizable groups. Similarly, temperature could influence the compound’s conformation and therefore its interaction with targets .

Properties

IUPAC Name

N-[4-[2-(3-chloro-4-methylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClN3O4S/c1-12-4-6-14(9-16(12)22)23-19(26)10-15-11-30-21(24-15)25-20(27)13-5-7-17(28-2)18(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYGFDDMESQXRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CC2=CSC(=N2)NC(=O)C3=CC(=C(C=C3)OC)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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